1,2-Dimethoxypropane
Overview
Description
1,2-Dimethoxypropane, also known as this compound, is a useful research compound. Its molecular formula is C5H12O2 and its molecular weight is 104.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electron Microscopy Preparation : DMP is used for the rapid chemical dehydration of biological tissues in preparation for electron microscopy, preserving the ultrastructural integrity of various tissues (Muller & Jacks, 1975).
Preparation of Methyl Esters : It aids in the preparation of methyl esters, acting as a water scavenger in esterification reactions (Radin, Hajra, & Akahori, 1960).
Solvent-Free Synthesis : DMP is involved in the eco-friendly, solvent-free synthesis of dioxolanes, dithiolanes, and oxathiolanes under microwave irradiation, highlighting its role in green chemistry (Pério, Dozias, & Hamelin, 1998).
Molecular Dynamics and Structural Studies : DMP is studied for its structural and dynamic properties in various solutions, contributing to our understanding of molecular interactions and solvation dynamics (Hezaveh, Samanta, Milano, & Roccatano, 2011).
Rapid Scanning Electron Microscopy : Similar to its application in electron microscopy, DMP is used for the rapid dehydration of biological specimens prior to scanning electron microscopy (Maser & Trimble, 1977).
Aquaculture Research : It speeds up the embedding process in histological studies of tissues important for aquaculture, like eel and oysters, by facilitating rapid dehydration and clearing (Ruiter, Banning, & Willemse, 1981).
Quantum Chemistry Studies : Quantum chemistry analyses of DMP complexes with ions like Li+ contribute to a deeper understanding of molecular conformations and interactions (Smith, Crain, & Jaffe, 1997).
Mechanism of Action
Target of Action
1,2-Dimethoxypropane (DMP) is an organic compound that primarily targets water molecules in its environment . It is used as a water scavenger in water-sensitive reactions .
Mode of Action
The mode of action of DMP involves a reaction with water. Upon acid-catalyzed reaction, DMP reacts quantitatively with water to form acetone and methanol . This property allows DMP to be used in the accurate determination of the amount of water in a sample .
Biochemical Pathways
The primary biochemical pathway affected by DMP is the water scavenging process in water-sensitive reactions . By reacting with water, DMP helps to control the amount of water present in these reactions, thereby influencing the reaction outcomes .
Pharmacokinetics
Its reaction with water suggests that it may have a significant impact on the bioavailability of other compounds in water-sensitive reactions .
Result of Action
The primary result of DMP’s action is the formation of acetone and methanol when it reacts with water . This reaction can be used to accurately determine the amount of water in a sample . In addition, DMP’s ability to scavenge water can influence the outcomes of water-sensitive reactions .
Action Environment
The action of DMP is influenced by the presence of water and the acidity of its environment . Acid catalyzes the reaction between DMP and water, and the amount of water present can affect the extent of the reaction . Therefore, the efficacy and stability of DMP as a water scavenger can be influenced by these environmental factors .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1,2-Dimethoxypropane plays a significant role in biochemical reactions, particularly in the formation of acetonides. It interacts with various enzymes and proteins, facilitating the dehydration of alcohols to form acetals. This compound is known to react with water in the presence of acid catalysts to produce acetone and methanol . The interaction with enzymes such as dehydrogenases and transferases is crucial for its role in metabolic pathways, where it acts as a substrate or intermediate.
Cellular Effects
This compound influences cellular processes by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to alter the solvation structure of electrolytes, which can impact ion transport and cellular homeostasis . Additionally, its role as a dehydrating agent can affect cellular water content and osmotic balance, leading to changes in cell function and viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can form stable complexes with metal ions and participate in enzyme-catalyzed reactions. The compound’s ability to act as a water scavenger is particularly important in reactions where water presence can inhibit enzyme activity . By removing water, this compound facilitates the formation of desired reaction products and enhances enzyme efficiency.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard conditions but can degrade in the presence of strong acids or bases . Long-term exposure to this compound has been shown to affect cellular function, with potential impacts on cell growth and metabolism observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can act as a metabolic intermediate without causing significant toxicity. At high doses, this compound may exhibit toxic effects, including disruption of cellular membranes and inhibition of enzyme activity . Threshold effects have been observed, where specific concentrations lead to marked changes in cellular and physiological responses.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to the metabolism of alcohols and ethers. It interacts with enzymes such as cytochrome P450, which catalyze its oxidation and subsequent breakdown . The compound’s involvement in these pathways can influence metabolic flux and the levels of various metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transport proteins and binding proteins, affecting its localization and accumulation . The compound’s solubility in both aqueous and non-aqueous environments allows it to be widely distributed across different cellular compartments.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and organelles such as mitochondria and the endoplasmic reticulum . Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific locations within the cell. These localization patterns are essential for its role in biochemical reactions and cellular processes.
Properties
IUPAC Name |
1,2-dimethoxypropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c1-5(7-3)4-6-2/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEANUDEDHYDTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60871197 | |
Record name | 1,2-Dimethoxypropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60871197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7778-85-0 | |
Record name | Propylene glycol dimethyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7778-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propane, 1,2-dimethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007778850 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Dimethoxypropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60871197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dimethoxypropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.625 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2-Dimethoxypropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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